Trimethylolmelamine
Overview
Description
Trimethylolmelamine is an organic compound belonging to the class of n-aliphatic s-triazines. It is characterized by the presence of three hydroxymethyl groups attached to a melamine core. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolmelamine is typically synthesized through the reaction of melamine with formaldehyde. The process involves the following steps:
Condensation Reaction: Melamine reacts with formaldehyde in an aqueous solution under acidic or basic conditions to form methylolmelamine intermediates.
Further Methylolation: The intermediates undergo further methylolation to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where melamine and formaldehyde are mixed in specific molar ratios. The reaction is carried out at controlled temperatures and pH levels to ensure optimal yield and purity. The resulting product is then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Types of Reactions: Trimethylolmelamine undergoes various chemical reactions, including:
Condensation Reactions: It can react with other compounds to form cross-linked networks, which are useful in the production of resins and adhesives.
Etherification: this compound can be etherified with alcohols to form this compound ethers, which are used in coatings and laminates.
Common Reagents and Conditions:
Acidic or Basic Catalysts: These are used to facilitate the condensation reactions.
Alcohols: Used in the etherification process.
Major Products Formed:
Cross-linked Resins: Formed through condensation reactions.
This compound Ethers: Produced via etherification.
Scientific Research Applications
Trimethylolmelamine has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance coatings, adhesives, and laminates .
Mechanism of Action
The mechanism of action of trimethylolmelamine involves its ability to form stable cross-linked networks through condensation reactions. This property makes it an effective cross-linking agent in various applications. The molecular targets and pathways involved include the formation of methylene linkages between the hydroxymethyl groups and other reactive sites on the target molecules .
Comparison with Similar Compounds
Dimethylolmelamine: Similar in structure but contains only two hydroxymethyl groups.
Melamine-Formaldehyde Resins: These resins are widely used but contain formaldehyde, which poses health risks.
Uniqueness of Trimethylolmelamine: this compound is unique due to its three hydroxymethyl groups, which provide enhanced cross-linking capabilities compared to dimethylolmelamine. Additionally, it offers a safer alternative to melamine-formaldehyde resins as it does not release formaldehyde .
Properties
IUPAC Name |
[[4,6-bis(hydroxymethylamino)-1,3,5-triazin-2-yl]amino]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O3/c13-1-7-4-10-5(8-2-14)12-6(11-4)9-3-15/h13-15H,1-3H2,(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJGQLNFPZEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NC(=NC(=N1)NCO)NCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
34777-81-6 | |
Record name | Methanol, 1,1′,1′′-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34777-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4061412 | |
Record name | 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-56-7, 34777-81-6 | |
Record name | Trimethylolmelamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolmelamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001017567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris-, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034777816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylolmelamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118738 | |
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Record name | Methanol, 1,1',1''-(1,3,5-triazine-2,4,6-triyltriimino)tris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine-2,4,6-triyltriiminotrimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4,6-triyltriiminotrimethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLOLMELAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY74I2D7AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Trimethylolmelamine primarily interacts with cellulose, the main component of cotton fibers. This interaction occurs through its methylol groups (-CH₂OH), which form covalent bonds with the hydroxyl groups (-OH) of cellulose in the presence of a catalyst and heat [, , , ]. This crosslinking reaction results in improved wrinkle resistance, dimensional stability, and durable press properties in cotton fabrics [, , , ].
A: * Molecular Formula: C₆H₁₂N₆O₃* Molecular Weight: 228.21 g/mol* Spectroscopic Data: * IR Spectroscopy: Characteristic peaks for triazine ring vibrations, C-O stretching of methylol groups, and N-H stretching vibrations []. * NMR Spectroscopy: Signals corresponding to the protons of the methylol groups and the triazine ring [].
A: TMM demonstrates excellent compatibility with cellulose fibers, forming strong covalent bonds under specific curing conditions [, ]. Its performance varies depending on factors like:
- Catalyst Type: Zinc nitrate is a commonly used catalyst that significantly influences the reaction pathway and final properties [, ].
- Curing Temperature: Higher temperatures generally lead to greater extents of reaction with cellulose, influencing the final properties of the treated fabric [, ].
- Presence of Additives: Additives like dimethyloldihydroxyethyleneurea (DMDHEU) can enhance crosslinking efficiency and durability [, ].
A: TMM itself is not a catalyst but rather a crosslinking agent. Its reactivity stems from the methylol groups, which participate in acid-catalyzed condensation reactions with cellulose hydroxyl groups [, ]. The reaction mechanism involves protonation of the methylol group, followed by nucleophilic attack by the cellulose hydroxyl group, leading to the formation of a covalent bond and the release of water.
ANone: While the provided research papers do not delve into computational studies specifically for TMM, such approaches are commonly employed in polymer chemistry to investigate reaction mechanisms, predict material properties, and explore structure-activity relationships.
A: * Methylol Groups: The number and reactivity of methylol groups significantly influence TMM's crosslinking ability. Higher degrees of methylolation generally lead to increased reactivity [].* Substituents: Modifications at the 2-position of the triazine ring can alter the reactivity and hydrolysis resistance of the resulting crosslinks. For example, alkoxy substituents tend to enhance hydrolysis resistance compared to alkylamino substituents [].
ANone: TMM is typically supplied as an aqueous solution and its stability can be affected by factors like pH and temperature.
- Hydrolysis: Under acidic or alkaline conditions, TMM can undergo hydrolysis, leading to the formation of formaldehyde [, ].
ANone: TMM use should adhere to all relevant SHE regulations. One concern is the potential release of formaldehyde during manufacturing and application. Strategies to minimize formaldehyde release include:
- Use of formaldehyde scavengers: Ammonia can be incorporated into the formulation to react with and reduce residual formaldehyde levels [].
ANone: Alternatives to TMM in textile finishing include:
- 1,2,3,4-Butanetetracarboxylic acid (BTCA): A non-formaldehyde crosslinking agent that forms ester linkages with cellulose. It can provide excellent durability but may require higher curing temperatures [].
ANone: Recycling and waste management of TMM-treated textiles present challenges due to the irreversible nature of the crosslinking reaction.
ANone: Research on TMM and its applications benefits from:
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